7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal and pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound consists of an azetidine ring fused to a triazolo-pyrimidine core, characterized by the presence of nitrogen atoms that contribute to its reactivity and biological activity. The compound's molecular formula is CHN, and it has been identified with the CAS number 2310076-55-0.
The compound is classified under heterocyclic compounds, specifically those containing triazole and pyrimidine moieties. Its synthesis and evaluation have been documented in various scientific studies exploring its potential as an anticancer agent and its interactions with specific biological targets . The compound's unique structure allows it to participate in various chemical reactions, making it a versatile candidate for further research.
The synthesis of 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be accomplished through several methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, typically conducted in dry toluene at 140°C. The reaction proceeds via a tandem mechanism, yielding the target compound in good to excellent yields.
The microwave-assisted synthesis offers several advantages, including reduced reaction times and improved yields compared to traditional methods. The broad substrate scope and functional group tolerance make this method suitable for potential industrial applications. While specific industrial production methods are not extensively documented, the scalability of microwave-mediated synthesis suggests its viability for larger-scale production.
The molecular structure of 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine features an azetidine ring attached to a triazolo-pyrimidine core. This unique configuration enhances the compound's reactivity and biological properties.
Key structural data include:
7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are typically performed under mild to moderate conditions to ensure high yields and selectivity.
The mechanism of action of 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), stabilizing its inactive form and inhibiting its activity. Additionally, it serves as an inhibitor of PHD-1 (prolyl hydroxylase domain-containing protein 1), JAK1 (Janus kinase 1), and JAK2 (Janus kinase 2), interfering with their signaling pathways and modulating various biological processes .
Relevant analyses indicate that the compound's unique structure contributes to its stability and reactivity profile, making it suitable for further exploration in medicinal chemistry .
7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has shown promise in various scientific applications:
Research continues to explore the full potential of this compound in therapeutic contexts, particularly concerning its efficacy against specific cancer cell lines .
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2